
N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to interact with specific receptors in the body, which makes it an ideal candidate for studying various physiological and biochemical processes. In
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide analogs, have been explored extensively. These compounds are synthesized through reactions involving various starting materials, such as aryl methyl ketones, and undergo processes like cyclocondensation with hydrazine hydrate. The structural elucidation of these compounds relies on analytical and spectroscopic techniques including IR, MS, 1H-NMR, and 13C-NMR, confirming their complex architectures and functional groups (Hassan, Hafez, & Osman, 2014; Milosevic et al., 2015).
Cytotoxicity and Antimicrobial Evaluation
Several studies have evaluated the cytotoxic and antimicrobial properties of pyrazole derivatives. These compounds have been screened for in vitro cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, showing promising results. Additionally, antimicrobial evaluations have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting the potential therapeutic applications of these compounds (Altalbawy, 2013; Pitucha et al., 2011).
Molecular Docking and Dynamics
The design and biological activity of substituted pyrazole amide derivatives, including analogs of this compound, have been investigated through structure-guided optimization methods. Molecular docking and dynamics studies have been employed to predict the interaction of these compounds with biological targets, such as the EcR/USP receptor, providing insights into their potential as insecticidal agents (Deng et al., 2016).
Corrosion Protection
Research has also been conducted on the application of carbohydrazide-pyrazole compounds for corrosion protection. These studies have demonstrated the effectiveness of such compounds in inhibiting the corrosion of metals in acidic solutions, suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-15-7-3-2-6-12(15)13-9-14(19-18-13)16(20)17-10-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMNPRDQXIGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)
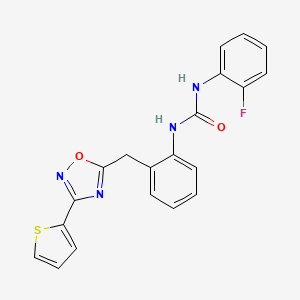
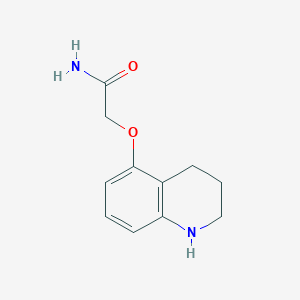
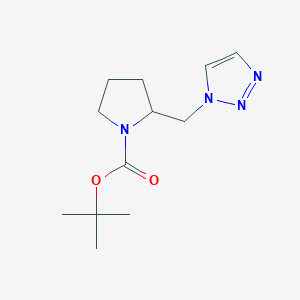
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
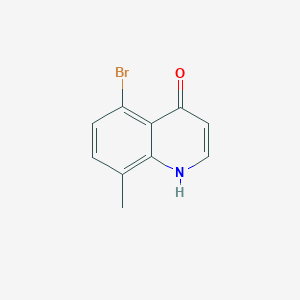
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)

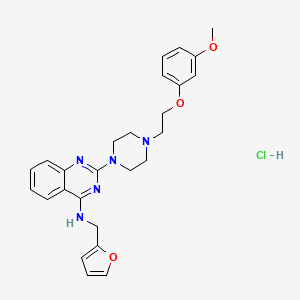

![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)